
N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is an organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of oxathiine derivatives, which are known for their diverse chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide typically involves the reaction of 4-butylaniline with 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxathiine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated oxathiine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Butylphenyl)-2-methyl-1,4-oxathiine-3-carboxamide
- N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-thiazine-3-carboxamide
- N-(4-Butylphenyl)-2-methyl-1,4-thiazine-3-carboxamide
Uniqueness
N-(4-Butylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide stands out due to its unique oxathiine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
60462-45-5 |
|---|---|
Molekularformel |
C16H21NO2S |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C16H21NO2S/c1-3-4-5-13-6-8-14(9-7-13)17-16(18)15-12(2)19-10-11-20-15/h6-9H,3-5,10-11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
SPEBMCCKFNPZGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(OCCS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14620215.png)
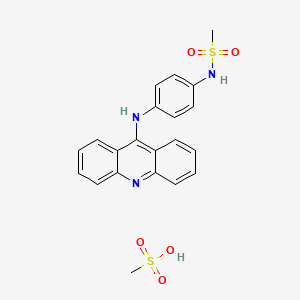
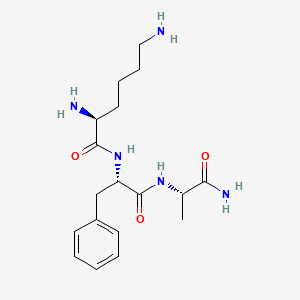

![4-{[(Triphenylstannyl)oxy]carbonyl}pyridine](/img/structure/B14620244.png)
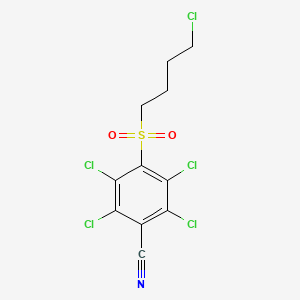
![2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14620259.png)
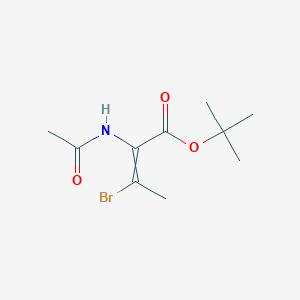
![[(Bromomethyl)selanyl]benzene](/img/structure/B14620278.png)
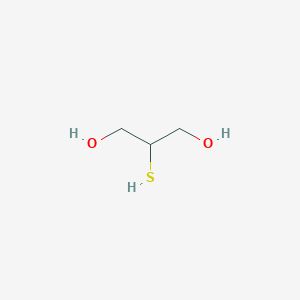
![Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl-](/img/structure/B14620290.png)

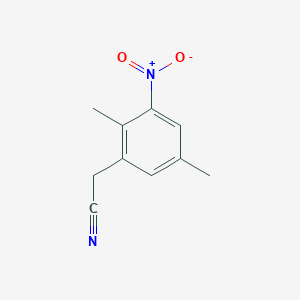
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione](/img/structure/B14620302.png)
